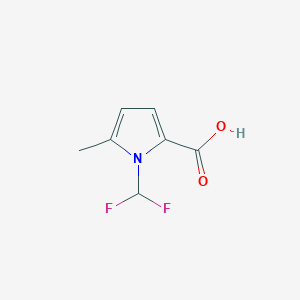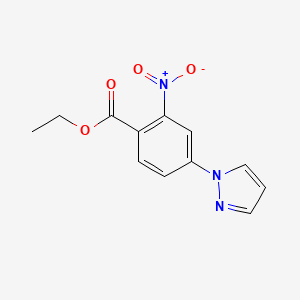
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine
Descripción general
Descripción
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine, also known as PF-06463922, is a small molecule inhibitor that has been developed by Pfizer for the treatment of cancer. It belongs to the class of protein kinase inhibitors which target specific proteins involved in the growth and proliferation of cancer cells. The aim of
Mecanismo De Acción
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine targets a specific protein kinase called ROS1, which is involved in the growth and proliferation of cancer cells. By inhibiting ROS1, this compound blocks the signaling pathways that promote cancer cell survival and growth. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on ROS1, with minimal off-target effects on other protein kinases. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical studies, this compound has been well-tolerated with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine is its selectivity and potency in inhibiting ROS1. This makes it a promising candidate for the treatment of cancer, particularly in patients with ROS1 fusion-positive tumors. However, one limitation of this compound is its specificity for ROS1, which may limit its effectiveness in patients with other types of cancer.
Direcciones Futuras
There are several future directions for the development and application of N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine. One area of research is the identification of biomarkers that can predict response to this compound in patients with ROS1 fusion-positive tumors. Another area of research is the development of combination therapies that can enhance the efficacy of this compound in treating cancer. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in patients with different types of cancer.
Aplicaciones Científicas De Investigación
N*1*-(6-Pyrrolidin-1-yl-4-(trifluoromethy)pyridin-2-yl)ethane-1,2-diamine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in lung cancer, breast cancer, and melanoma. This compound has also been studied in combination with other cancer therapies, such as chemotherapy and immunotherapy, and has shown synergistic effects.
Propiedades
IUPAC Name |
N'-[6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4/c13-12(14,15)9-7-10(17-4-3-16)18-11(8-9)19-5-1-2-6-19/h7-8H,1-6,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZDRSASTPIFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=N2)NCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B1470973.png)
![[(1S,2R)-2-Methylcyclopropyl]boronic acid](/img/structure/B1470975.png)







![[1-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B1470991.png)



